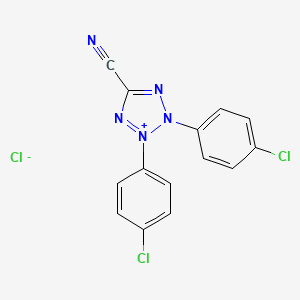

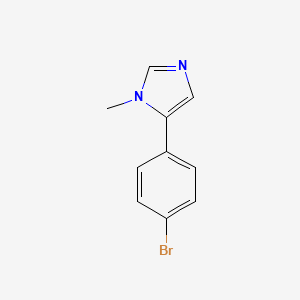

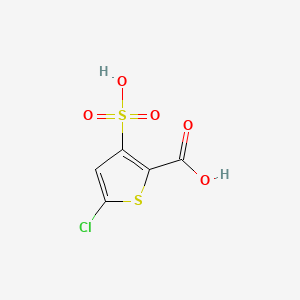

![molecular formula C18H24O3Si B599582 [1,1'-Biphenyl]-4-yltriethoxysilane CAS No. 18056-97-8](/img/structure/B599582.png)

[1,1'-Biphenyl]-4-yltriethoxysilane

カタログ番号 B599582

CAS番号:

18056-97-8

分子量: 316.472

InChIキー: KMISPMRSLVRNRI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“[1,1’-Biphenyl]-4-yltriethoxysilane” is a compound that contains a biphenyl group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

While specific synthesis methods for “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found, there are studies on the synthesis of related biphenyl compounds . For instance, a study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Physical And Chemical Properties Analysis

Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . The specific physical and chemical properties of “[1,1’-Biphenyl]-4-yltriethoxysilane” were not found in the search results.科学的研究の応用

-

Aggregation-Induced Emission (AIE)

- Field : Material Science

- Application : AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . Biphenyl compounds can be used as AIE luminogens (AIEgens), which have demonstrated great potential in different areas from organic electronics to biomedical research and physical process monitoring .

- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .

- Results : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off .

-

Synthesis of Multipodal Salicylaldehydes

- Field : Organic Chemistry

- Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for metalorganic catalysts, as well as metal and covalent organic frameworks . They attract attention due to their luminescent properties, especially aggregation-induced luminescence .

- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .

- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

-

Antibacterial Activity Evaluation

- Field : Medicinal Chemistry

- Application : Certain biphenyl compounds have shown comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .

- Method : The antibacterial activity of these compounds is evaluated through standard microbiological assays .

- Results : Compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacteria .

-

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : AIEgen based organic light-emitting diodes (OLEDs) show bright luminescence, high current efficiency and excellent external quantum efficiency with very low efficiency roll off . They have great potential for commercialization .

- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .

- Results : Over 10-fold improvement in brightness of 4,4’-bis(1,2,2-triphenylvinyl)-1,1’-biphenyl (BTPE) films was achieved by simply annealing .

-

Liquid Crystal Displays

- Field : Material Science

- Application : AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .

- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .

- Results : The formation of nano-wire shaped crystals led to 31.5% improvement in OLED efficiency .

-

Physical Process Monitoring

- Field : Material Science

- Application : The light-up response of AIEgens was also used successfully for physical process monitoring (e.g. glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with RIM caused by microenvironment changes .

- Method : The AIEgens are developed and their luminescence properties are studied upon aggregate formation .

- Results : The AIEgens showed a light-up response upon changes in the microenvironment .

-

Energy Storage

- Field : Electrochemistry

- Application : Due to the presence of a triphenylamine core, multipodal salicylaldehydes with three or more salicylic fragments are able to form multinuclear complexes or 2D and 3D frameworks . These structures may be interesting for energy storage and other electrochemical applications .

- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .

- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

-

Construction of Multinuclear Complexes

- Field : Inorganic Chemistry

- Application : Multipodal salicylaldehydes and their derivatives represent a popular scaffold for the construction of multinuclear complexes .

- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .

- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

-

Metal and Covalent Organic Frameworks

- Field : Material Science

- Application : Multipodal salicylaldehydes and their derivatives are used for the construction of metal and covalent organic frameworks .

- Method : The desired product is obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .

- Results : The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .

将来の方向性

特性

IUPAC Name |

triethoxy-(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISPMRSLVRNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708288 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-yltriethoxysilane | |

CAS RN |

18056-97-8 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…

Number of citations: 16

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

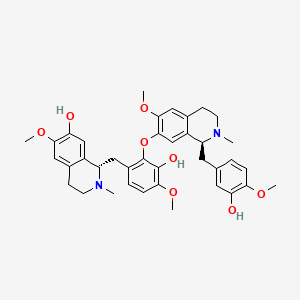

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)